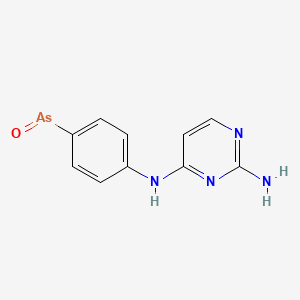
Pyrimidine, 2-amino-4-(p-arsenosoanilino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-amino-4-(p-arsenosoanilino)- is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine itself is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its substitution at the 2 and 4 positions, where an amino group and a p-arsenosoanilino group are attached, respectively. The presence of the arsenic-containing group makes it a compound of interest in various fields, including medicinal chemistry and toxicology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(p-arsenosoanilino)pyrimidine typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Arsenosoanilino Substitution: The p-arsenosoanilino group can be introduced through a coupling reaction between the amino group and an arsenic-containing aniline derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Biginelli reaction and large-scale coupling reactions with arsenic-containing reagents. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the arsenic moiety, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states, affecting the compound’s reactivity and toxicity.
Substitution: The amino and arsenosoanilino groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the arsenic group can lead to arsenic trioxide, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, 2-amino-4-(p-arsenosoanilino)pyrimidine is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The arsenic moiety can interact with thiol groups in proteins, affecting their function and providing insights into enzyme mechanisms.
Medicine
Medically, the compound is investigated for its potential as an anticancer agent. The arsenic group can induce apoptosis in cancer cells, making it a candidate for drug development. its toxicity also poses challenges that need to be addressed.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic compounds.
作用机制
The mechanism of action of 2-amino-4-(p-arsenosoanilino)pyrimidine involves its interaction with biological molecules, particularly proteins. The arsenic moiety can form covalent bonds with thiol groups in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest, as it provides a potential pathway for anticancer therapy.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: Lacks the arsenic-containing group, making it less toxic but also less effective in certain applications.
4-Amino-2-(p-arsenosoanilino)pyrimidine: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
2,4-Diaminopyrimidine: Contains two amino groups, making it more reactive in nucleophilic substitution reactions.
Uniqueness
The uniqueness of 2-amino-4-(p-arsenosoanilino)pyrimidine lies in its combination of an amino group and an arsenic-containing group. This combination provides a balance of reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with biological molecules through the arsenic moiety sets it apart from other pyrimidine derivatives, offering unique opportunities for drug development and biochemical studies.
属性
CAS 编号 |
116532-41-3 |
|---|---|
分子式 |
C10H9AsN4O |
分子量 |
276.13 g/mol |
IUPAC 名称 |
4-N-(4-arsorosophenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H9AsN4O/c12-10-13-6-5-9(15-10)14-8-3-1-7(11-16)2-4-8/h1-6H,(H3,12,13,14,15) |
InChI 键 |
OJAYDAKRSLYBDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2)N)[As]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















